REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:18]([O:20][CH2:21][CH3:22])=[CH2:19])CCC>CN(C=O)C.[Cu]I>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2]([C:18]([O:20][CH2:21][CH3:22])=[CH2:19])=[N:3][N:4]=[CH:5]2
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Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
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ClC1=NN=CC2=CC(=CC=C12)Cl
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
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Name
|
tetrakistriphenylphosphine palladium
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) iodide
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Quantity
|
113 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The glass tube was sealed
|
Type
|
WASH
|
Details
|
eluting with 50-100% EtOAc in Hexanes
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=NN=C(C2=CC1)C(=C)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |